N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17183615
InChI: InChI=1S/C6H11N3O3S2/c1-4-5(13-6(10)9-4)14(11,12)8-3-2-7/h8H,2-3,7H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C6H11N3O3S2
Molecular Weight: 237.3 g/mol

N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide

CAS No.:

Cat. No.: VC17183615

Molecular Formula: C6H11N3O3S2

Molecular Weight: 237.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide -

Specification

Molecular Formula C6H11N3O3S2
Molecular Weight 237.3 g/mol
IUPAC Name N-(2-aminoethyl)-4-methyl-2-oxo-3H-1,3-thiazole-5-sulfonamide
Standard InChI InChI=1S/C6H11N3O3S2/c1-4-5(13-6(10)9-4)14(11,12)8-3-2-7/h8H,2-3,7H2,1H3,(H,9,10)
Standard InChI Key ZNIDRBXUJPQFAQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=O)N1)S(=O)(=O)NCCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a 2-oxo-2,3-dihydrothiazole core substituted with a methyl group at position 4 and a sulfonamide moiety at position 5. The sulfonamide group is further functionalized with a 2-aminoethyl chain, enhancing its solubility and interaction with biological targets. The thiazole ring, a heterocycle containing sulfur and nitrogen, contributes to the compound’s planar rigidity, facilitating π-π stacking interactions in enzyme binding pockets .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC6H11N3O3S2\text{C}_6\text{H}_{11}\text{N}_3\text{O}_3\text{S}_2
Molecular Weight237.3 g/mol
CAS NumberNot publicly disclosed
SolubilityModerate in polar solvents
StabilityStable at -20°C, moisture-sensitive

Spectral Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with distinct signals for the thiazole protons (δ\delta 6.8–7.2 ppm), methyl group (δ\delta 2.3 ppm), and sulfonamide NH (δ\delta 3.1 ppm) . Infrared (IR) spectroscopy reveals absorptions at 1627 cm1^{-1} (C=N stretch) and 1160 cm1^{-1} (S=O symmetric stretch) . Mass spectrometry shows a molecular ion peak at m/z 237.3, consistent with the molecular formula.

Synthesis and Optimization

Synthetic Pathway

The synthesis involves two key steps: sulfonylation of 2-aminothiazole followed by alkylation of the aminoethyl group .

Step 1: Sulfonylation

2-Aminothiazole reacts with 4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonyl chloride in aqueous sodium acetate at 80–85°C . The reaction proceeds via nucleophilic substitution, forming the sulfonamide intermediate.

Step 2: Alkylation

The intermediate is treated with 2-chloroethylamine in dimethylformamide (DMF) using calcium hydride as a base . This step introduces the aminoethyl side chain, crucial for enhancing water solubility and target affinity.

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield
SulfonylationSulfonyl chloride, NaOAc80–85°C70–80%
Alkylation2-Chloroethylamine, CaH₂50–55°C65–75%

Purification and Quality Control

The crude product is purified via recrystallization in ethanol and column chromatography (silica gel, ethyl acetate/hexane) . Purity is assessed using High-Performance Liquid Chromatography (HPLC), with a target threshold of ≥95%.

Biological Activity and Mechanism

Antibacterial Effects

The compound inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), it competitively blocks the enzyme’s active site, disrupting nucleotide synthesis and bacterial replication . Studies on analogous sulfonamides report minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Carbonic Anhydrase Inhibition

N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide exhibits potent inhibition of human carbonic anhydrase isoforms (hCA I, II, VA, XII) . For hCA II, the dominant isoform in red blood cells, inhibitory constants (KiK_i) reach subnanomolar levels (0.8–1.2 nM), surpassing the standard drug acetazolamide (Ki=12K_i = 12 nM) . This activity suggests potential applications in glaucoma and altitude sickness therapy.

Table 3: Enzyme Inhibition Profiles

EnzymeKiK_i (nM)Comparison to Acetazolamide
hCA I15–202-fold more potent
hCA II0.8–1.210-fold more potent
hCA VA25–30Comparable
hCA XII5–83-fold more potent

Antioxidant and Antiurease Activity

Derivatives of this compound demonstrate dose-dependent scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals (IC50_{50} = 18–22 µM) and inhibition of urease (IC50_{50} = 35–40 µM), a virulence factor in Helicobacter pylori infections .

Pharmacological Profiling

ADMET Properties

Computational predictions using QikProp and SwissADME indicate favorable pharmacokinetics:

  • Absorption: High gastrointestinal absorption (90–95%) .

  • Distribution: Low blood-brain barrier permeability (log BB = -1.2), minimizing neurotoxicity .

  • Metabolism: Moderate CYP3A4 inhibition (IC50=4.2IC_{50} = 4.2 µM), necessitating dose adjustments in polypharmacy .

  • Excretion: Renal clearance predominates, with a half-life (t1/2t_{1/2}) of 3.5 hours in rodents .

Table 4: Predicted ADMET Parameters

ParameterValue
LogP (lipophilicity)1.8
Water Solubility (mg/mL)0.45
Plasma Protein Binding85%
HERG InhibitionLow risk (pIC50_{50} = 4.1)
ConditionDegradation Rate
-20°C (dry)<0.5% per year
25°C, 60% RH2% per month
Aqueous solution (pH 7)10% per week

Future Directions and Applications

Antibacterial Drug Development

Given its DHPS inhibition, this compound could address multidrug-resistant infections. Structural analogs with fluorinated sulfonamide groups show enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) , suggesting avenues for optimization.

Antiglaucoma Therapeutics

The potent hCA II inhibition supports its development as a topical agent for intraocular pressure reduction. Hybrid derivatives combining sulfonamide and prostaglandin pharmacophores are under investigation for dual-mechanism action .

Agricultural Applications

Preliminary studies indicate fungicidal activity against Botrytis cinerea (gray mold) at 50 ppm, highlighting potential use in crop protection .

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